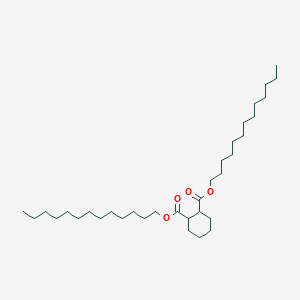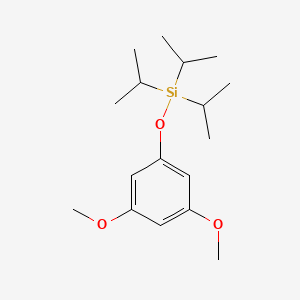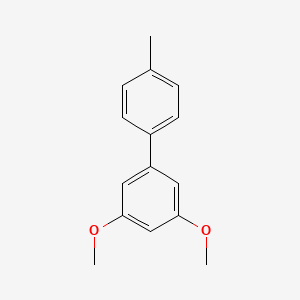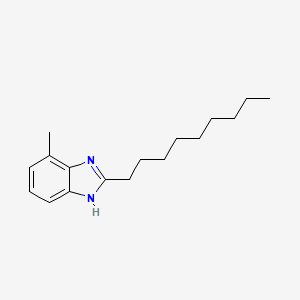![molecular formula C26H30O6 B14269356 1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene) CAS No. 138569-84-3](/img/structure/B14269356.png)
1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene) is an organic compound with the molecular formula C26H30O6 It is a complex molecule featuring a central phenylene group connected to two methoxybenzene groups via oxyethane linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene) typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-dihydroxybenzene and 4-methoxybenzyl chloride.
Etherification: The 1,4-dihydroxybenzene undergoes etherification with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to form the intermediate compound.
Linkage Formation: The intermediate is then reacted with ethylene glycol under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1’-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the methoxy groups to hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Quinones.
Reduction: Hydroxylated derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1,1’-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1,1’-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene) involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with various biomolecules, affecting their structure and function. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, and can influence the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
1,1’-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-hydroxybenzene): Similar structure but with hydroxyl groups instead of methoxy groups.
1,1’-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-chlorobenzene): Similar structure but with chlorine atoms instead of methoxy groups.
Uniqueness
1,1’-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene) is unique due to its specific combination of methoxy groups and oxyethane linkages, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in materials science and medicinal chemistry.
Properties
CAS No. |
138569-84-3 |
|---|---|
Molecular Formula |
C26H30O6 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
1,4-bis[2-[(4-methoxyphenyl)methoxy]ethoxy]benzene |
InChI |
InChI=1S/C26H30O6/c1-27-23-7-3-21(4-8-23)19-29-15-17-31-25-11-13-26(14-12-25)32-18-16-30-20-22-5-9-24(28-2)10-6-22/h3-14H,15-20H2,1-2H3 |
InChI Key |
YRCBRECHFUSFQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COCCOC2=CC=C(C=C2)OCCOCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane](/img/structure/B14269282.png)
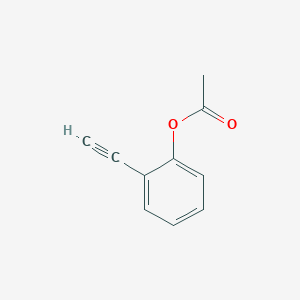
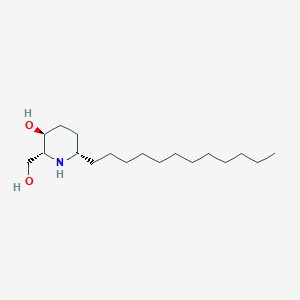
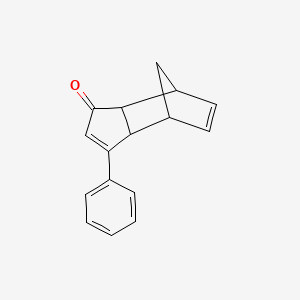
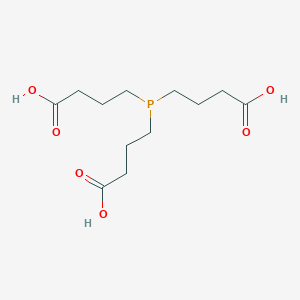
![4-[(2-Methylfuran-3-yl)sulfanyl]pentan-2-one](/img/structure/B14269304.png)
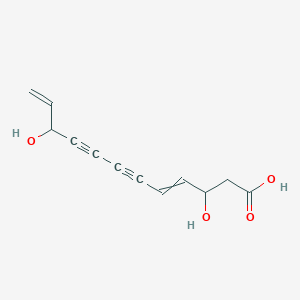
![1,1'-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene](/img/structure/B14269308.png)
